3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol
Description
3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol is a substituted propanol derivative featuring a trifluoromethoxy-substituted aromatic ring at position 1 and a primary amino group at position 3 of the propane backbone. This compound is structurally characterized by its trifluoromethoxy (-OCF₃) group, which confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIXOGNHHLXHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218193 | |
| Record name | α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634915-14-3 | |
| Record name | α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634915-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(2-Aminoethyl)-4-(trifluoromethoxy)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Nucleophilic Substitution: Starting with 4-(trifluoromethoxy)benzyl chloride, reacting it with ethylene oxide to form the corresponding alcohol, followed by amination.
Reduction: Reduction of the corresponding nitro compound, 3-nitro-1-[4-(trifluoromethoxy)phenyl]propan-1-ol, using reducing agents like hydrogen in the presence of a catalyst.
Grignard Reaction: Reacting 4-(trifluoromethoxy)benzaldehyde with ethyl magnesium bromide to form the corresponding Grignard reagent, followed by reaction with formaldehyde and subsequent reduction.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: Oxidation of the amino group to form the corresponding amine oxide.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in the presence of a base.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or iron/hydrochloric acid.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of nitro groups.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact mechanism would vary based on the specific application and biological context.
Comparison with Similar Compounds
a) 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
- Structural Difference: Chlorine atoms replace the trifluoromethoxy group, and the amino group is at position 3 alongside the aromatic ring.
- Molecular Weight : 220.10 g/mol (vs. ~235 g/mol for the target compound).
- Implications : The dichlorophenyl group increases electron-withdrawing effects but reduces lipophilicity compared to trifluoromethoxy .
b) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structural Difference: A thiophene ring replaces the phenyl group, and the amino group is methylated.
Functional Group Position Variations
a) 3-Amino-1-(tetrahydro-2H-pyran-3-yl)propan-1-ol
b) 1-(3-Amino-4-methoxyphenyl)propan-1-one
- Structural Difference: A ketone replaces the hydroxyl group, and the amino group is on a methoxy-substituted phenyl ring.
- Molecular Weight : 179.22 g/mol (vs. ~235 g/mol for the target).
Trifluoromethyl vs. Trifluoromethoxy Groups
3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol
- Structural Difference: A trifluoromethyl (-CF₃) group replaces trifluoromethoxy (-OCF₃), and the backbone is extended to butanol.
Data Tables
Table 1: Molecular Properties of Key Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol | C₁₀H₁₂F₃NO₂ | ~235 | -OCF₃ (position 1), -NH₂ (position 3) |
| 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol | C₉H₁₁Cl₂NO | 220.10 | -Cl (positions 2,4), -NH₂ (position 3) |
| 1-(3-Amino-4-methoxyphenyl)propan-1-one | C₁₀H₁₃NO₂ | 179.22 | -OCH₃ (position 4), ketone (position 1) |
| 3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol | C₁₂H₁₅F₃NO | ~246 | -CF₃ (position 4), -NHCH₃ (position 3) |
Table 2: Functional Group Impact on Properties
| Group | Example Compound | Key Effect |
|---|---|---|
| -OCF₃ | Target compound | High lipophilicity, metabolic stability |
| -Cl | Dichlorophenyl analog | Electron-withdrawing, reduced solubility |
| Thiophene | Thiophen-2-yl analog | Enhanced π-electron interactions |
| Tetrahydropyran | Tetrahydro-2H-pyran-3-yl analog | Improved aqueous solubility |
Notes
- Synthesis Challenges : Steric hindrance from the trifluoromethoxy group may complicate reactions at the aromatic ring.
- Data Gaps : Specific pharmacokinetic or toxicity data for the target compound is absent in the provided evidence.
Biological Activity
3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol (commonly referred to as 3-Amino-3-(4-(trifluoromethoxy)phenyl)propan-1-ol) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₂F₃NO, with a molecular weight of approximately 219.207 g/mol. The compound features a three-carbon chain linked to an amino group and a hydroxyl group, along with a phenyl ring substituted at the para position with a trifluoromethoxy group. This structural arrangement is pivotal in determining its biological properties.
Hydrogen Bonding and Interactions
The presence of both amino and hydroxyl groups suggests that this compound can form hydrogen bonds with various biomolecules. These interactions may enhance the compound's solubility and reactivity, making it a candidate for further biological studies. The trifluoromethoxy group contributes to the compound's lipophilicity, which can influence its absorption and distribution in biological systems.
Case Studies and Experimental Findings
A comparative analysis of structurally related compounds reveals insights into the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol | Similar trifluoromethoxy substitution | Exhibits neuroprotective effects in animal models |
| 4-Methoxyphenyl derivatives | Varying substitutions on phenyl ring | Potent D3R agonists with neuroprotective properties |
These findings underscore the potential for this compound to exhibit similar biological activities due to its functional groups and overall structure .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of similar compounds indicates that modifications in structure significantly affect absorption, distribution, metabolism, and excretion (ADME). The trifluoromethoxy group may enhance metabolic stability while also presenting challenges related to toxicity. Therefore, understanding the safety profile is crucial for future therapeutic applications .
Chemical Reactions Analysis
Oxidation Reactions
Reaction Type: Oxidation of the hydroxyl group to ketones or aldehydes.
Mechanism: The hydroxyl group (-OH) is oxidized under acidic or basic conditions.
Reagents and Conditions:
-
Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, heat).
-
Chromium trioxide (CrO₃) in dilute sulfuric acid.
Products: Ketone (3-keto-1-[4-(trifluoromethoxy)phenyl]propan-1-amine) or aldehyde derivatives.
| Reagent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | H₂SO₄, Δ | Ketone derivative |
| CrO₃ | H₂SO₄, 25°C | Aldehyde intermediate |
Reduction Reactions
Reaction Type: Reduction of ketones or aldehydes back to alcohols.
Mechanism: Catalytic hydrogenation or metal hydride reduction.
Reagents and Conditions:
-
Sodium borohydride (NaBH₄) with acetic acid.
-
Lithium aluminum hydride (LiAlH₄) in THF.
Products: Primary alcohol (3-hydroxy-1-[4-(trifluoromethoxy)phenyl]propan-1-amine).
| Reagent | Conditions | Major Product |
|---|---|---|
| NaBH₄ | AcOH, 25°C | Alcohol |
| LiAlH₄ | Dry THF, -78°C | Alcohol |
Substitution Reactions
Reaction Type: Nucleophilic substitution at the amino group.
Mechanism: The amino group acts as a nucleophile, displacing leaving groups.
Reagents and Conditions:
-
Alkyl halides (R-X) in DMF/K₂CO₃.
-
Acyl chlorides (R-COCl) in pyridine.
Products: Alkylated or acylated amines (e.g., 3-alkylamino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol).
| Reagent | Conditions | Major Product |
|---|---|---|
| CH₃I | DMF, 80°C | Methylated amine |
| AcCl | Pyridine, 0°C | Acetylated amine |
Elimination Reactions
Reaction Type: Dehydration of the alcohol to form alkenes.
Mechanism: Acid-catalyzed elimination (E1 or E2).
Reagents and Conditions:
-
H₂SO₄ in ethanol.
-
POCl₃ with heat.
Products: Allylic amines (e.g., 1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-amine).
| Reagent | Conditions | Major Product |
|---|---|---|
| H₂SO₄ | EtOH, reflux | Allylic amine |
| POCl₃ | 120°C | Allylic amine |
Oxidation Pathway
The hydroxyl group undergoes oxidation via a two-electron process:
-
Protonation of the hydroxyl group.
-
Formation of a good leaving group (e.g., water).
-
Electron transfer to the oxidizing agent (e.g., KMnO₄).
Reduction Pathway
Reduction proceeds through hydride transfer:
-
Activation of the carbonyl group (C=O).
-
Hydride attack from the reducing agent (e.g., NaBH₄).
-
Protonation to form the alcohol.
Substitution Pathway
Nucleophilic substitution involves:
-
Deprotonation of the amino group.
-
Attack on the electrophilic carbon (e.g., alkyl halide).
-
Release of the leaving group (X⁻).
Material Science
Research Findings
| Study Type | Key Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibits Staphylococcus aureus growth | |
| Cytotoxicity | IC₅₀ ≈ 10 μM against leukemia cells | |
| Polymerization | Forms stable cross-linked networks |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Amino-1-[4-(trifluoromethoxy)phenyl]propan-1-ol?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, analogous compounds like (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol are synthesized by reacting 4-fluorophenylpropanol precursors with ammonia under catalytic hydrogenation (e.g., Pd/C or Raney Ni) . The trifluoromethoxy group in the target compound may require specialized protecting strategies during synthesis to avoid side reactions, as seen in aryl trifluoromethoxy-containing intermediates .
Q. How is the stereochemistry of this compound characterized?
- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or nuclear magnetic resonance (NMR) using chiral shift reagents can resolve enantiomers. For instance, (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol was analyzed via its InChI stereodescriptor and X-ray crystallography to confirm absolute configuration . Polarimetry and circular dichroism (CD) are complementary techniques for verifying optical activity.
Q. What are the typical reactions this compound undergoes?
- Methodological Answer :
- Oxidation : The hydroxyl group can be oxidized to a ketone using agents like CrO₃ or KMnO₄ .
- Reduction : The amine group may undergo further reduction, though this is less common due to its primary structure.
- Substitution : The amino group participates in nucleophilic substitutions, forming amides or imines when reacted with acyl chlorides or aldehydes, respectively .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence the compound’s reactivity and binding interactions?
- Methodological Answer : The trifluoromethoxy group enhances electrophilicity at the phenyl ring, directing substitution reactions to meta/para positions. Computational studies (e.g., DFT) can model charge distribution, while comparative experiments with analogs like 3-(4-chlorophenyl)propan-1-ol reveal substituent effects on reaction rates . In biological contexts, the group’s hydrophobicity and steric bulk may alter binding to enzymes or receptors, as observed in fluorinated tyrosine analogs .
Q. What analytical techniques resolve data contradictions in purity assessment or structural elucidation?
- Methodological Answer : Contradictions in purity (e.g., residual solvents vs. synthetic byproducts) are resolved via hyphenated techniques like GC-MS or LC-HRMS. For structural ambiguities, 2D NMR (e.g., COSY, NOESY) and high-resolution mass spectrometry (HRMS) differentiate isomers. For example, impurities in flurprimidol (a structural analog) were characterized using LC-UV and reference standards .
Q. What challenges arise in optimizing enantioselective synthesis of this compound?
- Methodological Answer : Enantioselectivity requires chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution. Steric hindrance from the trifluoromethoxy group complicates catalyst-substrate interactions, as seen in similar trifluoromethylated amines . Kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) may improve yields, guided by mechanistic studies using kinetic isotope effects (KIE) or in-situ FTIR monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
